molecular formula C19H26N2O3 B8026455 tert-Butyl ((1R)-2-((4-cyanobenzyl)oxy)cyclohexyl)carbamate

tert-Butyl ((1R)-2-((4-cyanobenzyl)oxy)cyclohexyl)carbamate

Cat. No.: B8026455
M. Wt: 330.4 g/mol
InChI Key: GFAPGVAJPAFWOK-TZHYSIJRSA-N
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Description

tert-Butyl ((1R)-2-((4-cyanobenzyl)oxy)cyclohexyl)carbamate: is a chemical compound that features a tert-butyl group, a cyanobenzyl moiety, and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1R)-2-((4-cyanobenzyl)oxy)cyclohexyl)carbamate typically involves the reaction of a cyclohexyl derivative with a cyanobenzyl halide under basic conditions. The tert-butyl group is introduced through the use of tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((1R)-2-((4-cyanobenzyl)oxy)cyclohexyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl ((1R)-2-((4-cyanobenzyl)oxy)cyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of enzyme catalysis and inhibition .

Medicine: Its ability to interact with biological targets makes it a promising compound for the development of new therapeutic agents .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl ((1R)-2-((4-cyanobenzyl)oxy)cyclohexyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or alteration of gene expression .

Comparison with Similar Compounds

  • tert-Butyl 1-benzoyl-4-methylpiperidin-4-ylcarbamate
  • tert-Butyl ((1R)-2-((4-methoxybenzyl)oxy)cyclohexyl)carbamate
  • tert-Butyl ((1R)-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate

Comparison: tert-Butyl ((1R)-2-((4-cyanobenzyl)oxy)cyclohexyl)carbamate is unique due to the presence of the cyanobenzyl group, which imparts distinct reactivity and biological activity compared to its analogs. The cyanobenzyl moiety can participate in specific interactions with biological targets, making this compound particularly valuable in medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-[(1R)-2-[(4-cyanophenyl)methoxy]cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-19(2,3)24-18(22)21-16-6-4-5-7-17(16)23-13-15-10-8-14(12-20)9-11-15/h8-11,16-17H,4-7,13H2,1-3H3,(H,21,22)/t16-,17?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAPGVAJPAFWOK-TZHYSIJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCCC1OCC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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